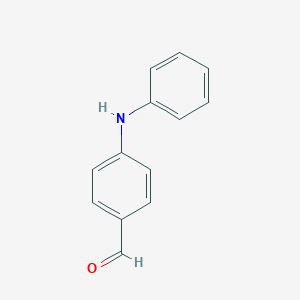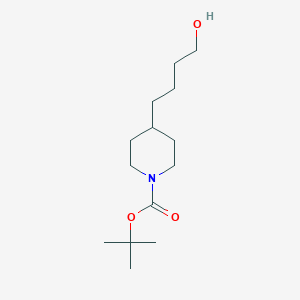
1,3-Difluoro-5-pentylbenzene
Übersicht
Beschreibung
1,3-Difluoro-5-pentylbenzene is an organic compound with the molecular formula C11H14F2 . It is characterized by its fluorine and alkyl functional groups . The compound is colorless to light yellow in appearance .
Synthesis Analysis
The synthesis of 1,3-Difluoro-5-pentylbenzene typically follows an electrophilic substitution reaction . In order to simplify the synthesis, avoid intermediate halogenation reactions and the formation of toxic organometallic by-products, building blocks were connected by direct (hetero)-arylation .Molecular Structure Analysis
The molecular structure of 1,3-Difluoro-5-pentylbenzene features a benzene ring, a six-carbon cyclic molecule with alternating single and double bonds, attached to a pentyl group, a five-carbon alkyl chain . Its molecular formula is C11H14F2, reflecting the presence of 11 carbon atoms and 14 hydrogen atoms .Physical And Chemical Properties Analysis
1,3-Difluoro-5-pentylbenzene is a non-polar compound due to the symmetrical arrangement of atoms and bonds . This non-polarity results in a low solubility in polar solvents, such as water, and a higher solubility in non-polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Intermediates
- New Synthetic Processes : Research has led to the development of new processes for preparing related compounds, such as 3,5-dihydroxy-1-pentylbenzene, which are used as intermediates in medicinal synthesis and for the synthesis of HIV restrainers. This involves technical procedures like acylation and reduction, yielding high-purity products (Zhang, Liu, Xu, & Liu, 2007).
Fluorine Substitution and Chemical Reactions
- Novel Reagents and Radical Additions : Difluoroiodomethylsulfanylbenzene and similar compounds, which are novel difluoromethylating reagents, have been developed. They react with unsaturated compounds to produce various derivatives, highlighting the versatility of fluorinated compounds in chemical synthesis (Yang, Fang, Yang, Zhao, Han, Shen, & Wu, 2008).
Photophysical Properties
- Photophysical Characterization : Investigations into the photophysical properties of fluorinated compounds, such as the effect of perfluorination on dye molecules, demonstrate how fluorine substitution can significantly alter the properties of a compound. These findings are crucial for applications in materials science and photonics (Krebs & Spanggaard, 2002).
Nanoparticle Stabilization and Catalysis
- Palladium Nanoparticles and Catalysis : Research shows that certain fluorinated compounds can stabilize palladium nanoparticles, which are used as catalysts in organic reactions like Suzuki cross-couplings and Heck reactions. This is a significant advancement in green chemistry and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Structural Studies and Material Properties
- Molecular Structure Analysis : Ab initio computation has been used to determine the structures of fluorinated benzenes, including 1,3-difluorobenzene. This research is vital for understanding the molecular geometry and bond lengths in fluorinated aromatic compounds, impacting material science and theoretical chemistry (Boggs, Pang, & Pulay, 1982).
Eigenschaften
IUPAC Name |
1,3-difluoro-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZPOPHPSWRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577996 | |
| Record name | 1,3-Difluoro-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-pentylbenzene | |
CAS RN |
121219-25-8 | |
| Record name | 1,3-Difluoro-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



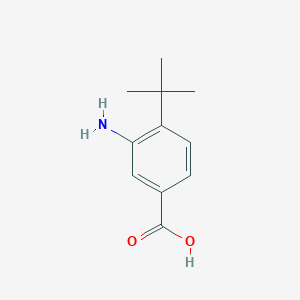
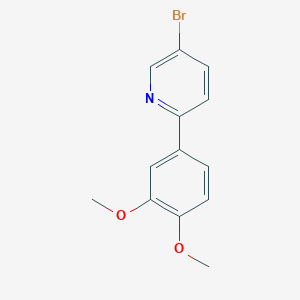
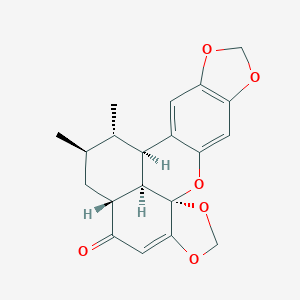
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

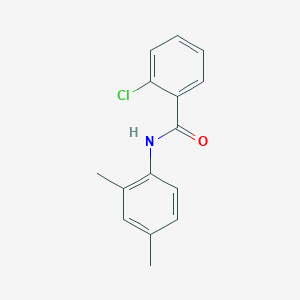

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)


